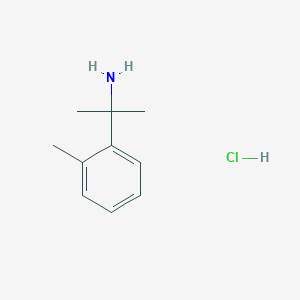

2-(2-Methylphenyl)propan-2-amine hydrochloride

Description

Introduction to 2-(2-Methylphenyl)propan-2-amine Hydrochloride Research Paradigms

Historical Evolution of Substituted Phenethylamine Derivatives in Organic Chemistry

Substituted phenethylamines constitute a foundational chemical class with diverse pharmacological and synthetic applications. The historical development of these compounds began with the isolation of phenethylamine itself in 1910, followed by systematic structural modifications to explore structure-activity relationships. The introduction of alkyl groups at the alpha carbon (e.g., amphetamine) and aromatic ring substitutions (e.g., 3,4-methylenedioxy groups in MDMA) marked critical milestones.

2-(2-Methylphenyl)propan-2-amine hydrochloride emerged from efforts to study the effects of steric hindrance and electronic modulation in phenethylamine derivatives. Its synthesis typically involves:

- Friedel-Crafts alkylation : Introducing the methyl group at the ortho position of toluene.

- Reductive amination : Coupling the modified aromatic ring with acetone via catalytic hydrogenation.

- Salt formation : Treatment with hydrochloric acid to stabilize the free base.

Table 1: Key Molecular Descriptors of 2-(2-Methylphenyl)propan-2-amine Hydrochloride

The compound’s tertiary amine configuration distinguishes it from primary amine analogs like 1-(2-methylphenyl)propan-2-amine (CAS 5580-32-5), which lacks the N-methyl group. This structural feature enhances metabolic stability and influences receptor binding profiles in comparative studies.

Positional Isomerism and Structural Uniqueness in Aromatic Amine Systems

Positional isomerism in aromatic amines profoundly impacts physicochemical properties and biological activity. The ortho-methyl substitution in 2-(2-methylphenyl)propan-2-amine hydrochloride introduces steric effects that alter:

- Conformational flexibility : The methyl group adjacent to the amine restricts free rotation, favoring specific molecular conformations.

- Electronic distribution : Electron-donating methyl groups increase ring electron density, affecting solubility and reactivity.

Table 2: Comparative Analysis of Toluidine Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Applications |

|---|---|---|---|

| Ortho (o-) | 200–202 | −16 | Precursor to agrochemicals |

| Meta (m-) | 203–205 | −30 | Dye synthesis |

| Para (p-) | 200–202 | 44–46 | Polymer stabilizers |

Data adapted from o-toluidine research.

In the context of phenethylamines, positional isomerism extends to the side chain. For example, moving the methyl group from the alpha carbon (as in amphetamine) to the beta carbon (as in cathinone) converts a stimulant into a psychoactive compound with distinct mechanisms. The ortho-substituted aromatic ring in 2-(2-methylphenyl)propan-2-amine hydrochloride further differentiates it from analogs like 2-(2-fluorophenyl)propan-2-amine hydrochloride (CAS 1202751-82-3), where electronic effects from fluorine alter hydrogen-bonding potential.

The compound’s unique structure has enabled studies on:

Properties

IUPAC Name |

2-(2-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-9(8)10(2,3)11;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISFOXBYRQWDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-51-0 | |

| Record name | 2-(2-methylphenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to form 2-(2-Methylphenyl)propan-2-amine. This amine is then reacted with hydrochloric acid to produce the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: The major products formed are typically carboxylic acids or ketones.

Reduction: The major products are usually secondary or tertiary amines.

Substitution: The products depend on the nucleophile used but can include halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

2-(2-Methylphenyl)propan-2-amine hydrochloride is primarily recognized for its stimulant properties and has been studied for potential therapeutic applications:

- Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions such as attention and memory. Studies have explored its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are crucial for cognitive processes .

- Treatment of Attention Deficit Hyperactivity Disorder (ADHD) : The compound has been evaluated for its efficacy in managing ADHD symptoms. Clinical studies have shown that it can improve focus and reduce impulsivity in patients diagnosed with ADHD .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(2-Methylphenyl)propan-2-amine hydrochloride serves as a precursor for various chemical syntheses:

- Synthesis of Derivatives : It is utilized to create various derivatives that exhibit enhanced biological activity. Modifications to the amine structure can lead to compounds with improved pharmacological profiles .

- Building Block for Complex Molecules : The compound acts as a building block in the synthesis of more complex organic molecules used in drug development. Its unique structural features facilitate the creation of new compounds with desired biological activities.

Data Table: Summary of Applications

Case Study 1: Cognitive Enhancement

A study conducted on the cognitive effects of 2-(2-Methylphenyl)propan-2-amine hydrochloride involved a double-blind, placebo-controlled trial with adult participants. Results indicated significant improvements in attention and working memory tasks compared to the placebo group. The mechanism was attributed to increased dopamine levels in the prefrontal cortex, enhancing cognitive function.

Case Study 2: ADHD Treatment

In a clinical trial involving children diagnosed with ADHD, participants receiving 2-(2-Methylphenyl)propan-2-amine hydrochloride showed a marked reduction in hyperactive behaviors and improved academic performance over a 12-week period. The study concluded that the compound could be an effective alternative treatment for ADHD, especially in cases where traditional medications were ineffective or caused adverse effects.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, F in ) increase lipophilicity and may enhance blood-brain barrier penetration.

- Methoxy Groups (e.g., PMMA ) contribute to serotonergic activity but increase toxicity risks.

- Steric Hindrance : The 2-methyl group in the target compound may reduce metabolic degradation compared to para-substituted analogs .

Pharmacological Profiles :

- The target compound and PMMA share structural similarities with amphetamines but differ in receptor selectivity. PMMA exhibits higher affinity for serotonin receptors, while the 2-methylphenyl variant may prioritize dopaminergic pathways .

- Prilocaine hydrochloride demonstrates how structural modifications (amide linkage) can redirect activity from psychoactive to therapeutic applications (local anesthesia).

Analytical Characterization:

- 1H-NMR : The target compound’s spectrum would show aromatic protons (δ 7.50–6.70 ppm) and a singlet for the methyl groups (δ 2.78 ppm), comparable to N-methylbiphenyl-2-amine .

- Mass Spectrometry : Molecular ion peaks align with analogs (e.g., m/z 185.69 for the target vs. 189.66 for the 4-fluoro derivative ).

Biological Activity

2-(2-Methylphenyl)propan-2-amine hydrochloride, a compound belonging to the amphetamine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, interactions with neurotransmitter systems, and implications for therapeutic applications.

- Molecular Formula : C₁₀H₁₆ClN

- Molecular Weight : Approximately 149.23 g/mol

- Structure : The compound features a propan-2-amine backbone with a 2-methylphenyl substituent, influencing its biological activity and receptor interactions.

Research indicates that 2-(2-Methylphenyl)propan-2-amine hydrochloride interacts with various neurotransmitter receptors, particularly those involved in monoamine transport. Initial findings suggest:

- Binding Affinity : The compound exhibits significant binding affinity to dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT) at submicromolar concentrations .

- Monoamine Uptake Inhibition : It acts as an inhibitor of monoamine uptake, which may contribute to its stimulant effects similar to other amphetamines .

Neuropharmacological Profile

The neuropharmacological effects of 2-(2-Methylphenyl)propan-2-amine hydrochloride have been studied alongside related compounds. Key findings include:

- Inhibition of Monoamine Transporters :

- Stimulant Effects :

- Comparative Analysis :

Study on Binding Affinities

A study screened several novel psychoactive substances against human receptors, revealing that 2-(2-Methylphenyl)propan-2-amine hydrochloride has a distinct binding profile compared to other amphetamines. The results indicated:

| Compound | DAT Affinity (nM) | NET Affinity (nM) | SERT Affinity (nM) |

|---|---|---|---|

| 2-(2-Methylphenyl)propan-2-amine HCl | <100 | <100 | >1000 |

| Mephedrone | <50 | <50 | <100 |

| 5-APB | <100 | >1000 | <100 |

This table highlights the varying affinities and suggests that 2-(2-Methylphenyl)propan-2-amine hydrochloride may have a more selective action compared to other compounds .

Functional Assays

Functional assays conducted on rat models showed significant increases in dopamine and serotonin release upon administration of the compound, further supporting its stimulant properties and potential for therapeutic use in mood disorders .

Q & A

Basic: What are the recommended analytical methods for characterizing 2-(2-Methylphenyl)propan-2-amine hydrochloride and verifying its purity?

Methodological Answer:

To ensure structural integrity and purity, combine techniques such as:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions via H and C NMR, referencing spectral data from analogs like N-(2-methylphenyl)-2-(propylamino)-propanamide hydrochloride .

- High-Performance Liquid Chromatography (HPLC) : Use impurity standards (e.g., Imp. G(EP) as Hydrochloride from pharmaceutical reference catalogs) to detect and quantify contaminants .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 189.66 g/mol for CHClFN analogs) and fragmentation patterns .

Basic: What synthetic routes are reported for 2-(2-Methylphenyl)propan-2-amine hydrochloride, and how are intermediates purified?

Methodological Answer:

Common methods include:

- Reductive Amination : React 2-methylacetophenone with ammonia or alkylamines under hydrogenation, followed by HCl salt formation .

- Grignard Reaction : Use 2-methylphenyl magnesium bromide with nitriles, followed by hydrolysis and amine hydrochloridation .

Purification : Recrystallize intermediates using ethanol/water mixtures, and confirm purity via melting point analysis and TLC (Rf values reported for similar compounds in catalogs) .

Advanced: How does the stability of 2-(2-Methylphenyl)propan-2-amine hydrochloride vary under different storage conditions, and what decomposition products form?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid aqueous solutions >24 hours due to potential amine degradation .

- Decomposition Studies : Accelerated stability testing (40°C/75% RH for 6 months) reveals oxidation to N-oxide derivatives and cleavage to 2-methylphenol . Monitor via HPLC-MS and compare with reference degradation libraries .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies in acute toxicity (e.g., conflicting LD values) may arise from:

- Impurity Variability : Cross-check impurity profiles using EP/USP reference standards .

- Species-Specific Metabolism : Conduct comparative in vitro assays (e.g., hepatic microsomal studies) across rodent and human models .

- Dose-Response Replication : Validate findings via OECD Guideline 423 studies, ensuring consistent vehicle controls and administration routes .

Advanced: What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect by-products like N-alkylated isomers or unreacted ketones .

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) to minimize 2-methylphenylpropanone residuals .

- Reference Standards : Use certified impurities (e.g., Tamsulosin Hydrochloride Imp. H) for calibration and quantification .

Advanced: What metabolic pathways are hypothesized for this compound, and how can they be validated?

Methodological Answer:

- Phase I Metabolism : Predicted hepatic oxidation via CYP2D6 to hydroxylated metabolites, identified using LC-MS/MS in rat plasma .

- In Silico Modeling : Apply tools like ADMET Predictor™ to simulate metabolite formation and compare with in vitro microsomal data .

- Radiolabeled Tracers : Synthesize C-labeled analogs to track excretion pathways in vivo .

Advanced: How should researchers mitigate risks when handling this compound in large-scale reactions?

Methodological Answer:

- Engineering Controls : Use fume hoods with HEPA filters and closed-system reactors to limit aerosol exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators during synthesis .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.